molecular formula C8H3BrCl2N2O B2740823 4-(5-Bromofuran-2-yl)-2,6-dichloropyrimidine CAS No. 908141-98-0

4-(5-Bromofuran-2-yl)-2,6-dichloropyrimidine

Cat. No. B2740823
CAS RN: 908141-98-0
M. Wt: 293.93
InChI Key: LVBWONGXGFSCEQ-UHFFFAOYSA-N
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Description

“4-(5-Bromofuran-2-yl)-2,6-dichloropyrimidine” is a chemical compound with the CAS Number: 2460492-12-8 . It has a molecular weight of 225.04 . The IUPAC name for this compound is 4-(5-bromofuran-2-yl)pyrimidine .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(5-Bromofuran-2-yl)-2,6-dichloropyrimidine” include a molecular weight of 225.04 . More detailed physical and chemical properties could not be found in the available resources.

Scientific Research Applications

Anticancer Agents

The synthesis of 4-(5-Bromofuran-2-yl)-2,6-dichloropyrimidine has been explored due to its potential as an anticancer agent. Researchers have investigated its cytotoxic effects on cancer cell lines, aiming to develop novel chemotherapeutic drugs. The compound’s structural features may interfere with cell division and inhibit tumor growth .

Antibacterial Activity

Studies have evaluated the antibacterial properties of this compound. It may serve as a lead compound for designing new antibiotics. Researchers investigate its efficacy against various bacterial strains, including drug-resistant ones. The bromofuran moiety contributes to its antimicrobial activity .

Anti-inflammatory Agents

4-(5-Bromofuran-2-yl)-2,6-dichloropyrimidine has shown promise as an anti-inflammatory agent. Its spirocyclic framework, a common subunit in natural products, could be harnessed for developing drugs that modulate inflammatory pathways. Further research is needed to explore its mechanism of action .

Herbicides

The compound’s unique structure makes it an interesting candidate for herbicidal applications. Researchers investigate its effects on plant growth and weed control. By understanding its mode of action, scientists aim to develop environmentally friendly herbicides .

Aromatase Inhibitors

Given the importance of aromatase inhibitors in breast cancer treatment, researchers have explored 4-(5-Bromofuran-2-yl)-2,6-dichloropyrimidine as a potential candidate. Aromatase inhibitors suppress estrogen production, which is crucial in hormone-dependent breast cancers. The compound’s spirocyclic scaffold may offer advantages in drug design .

Ligands and Catalysts

Spirocyclic compounds often serve as ligands or catalysts in organic synthesis. Researchers have utilized the unique structural features of 4-(5-Bromofuran-2-yl)-2,6-dichloropyrimidine to create new ligands for transition metal complexes. These complexes find applications in asymmetric synthesis and other chemical transformations .

properties

IUPAC Name

4-(5-bromofuran-2-yl)-2,6-dichloropyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrCl2N2O/c9-6-2-1-5(14-6)4-3-7(10)13-8(11)12-4/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVBWONGXGFSCEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)Br)C2=CC(=NC(=N2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrCl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5-Bromofuran-2-yl)-2,6-dichloropyrimidine

CAS RN

908141-98-0
Record name 4-(5-bromofuran-2-yl)-2,6-dichloropyrimidine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a stirred solution of 2,4-Dichloro-6-furan-2-yl-pyrimidine (1.44 g, 6.71 mmol) in DMF (20 ml) was added N-bromosuccinimide (1.31 g, 7.38 mmol) in a portionwise fashion. The resultant mixture was stirred at room temperature for a 2.5 hours before being diluted in EtOAc (50 ml) and washed with water (2×50 ml). The organic extract was dried (MgSO4), filtered and concentrated in vacuo to give an orange, semi-crystalline slurry. The crude residue was washed with ether and filtered to leave the desired product (1.29 g, 99%) as a whited crystalline solid in suitably clean form to be used without any further purification. m/z (LC-MSW, ESP):294 [M+H]+, R/T=5.09 mins.
Quantity
1.44 g
Type
reactant
Reaction Step One
Quantity
1.31 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Yield
99%

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